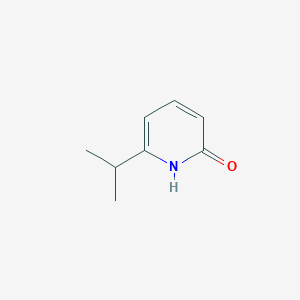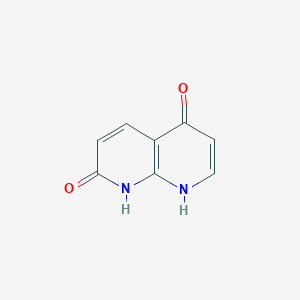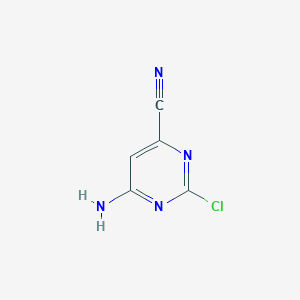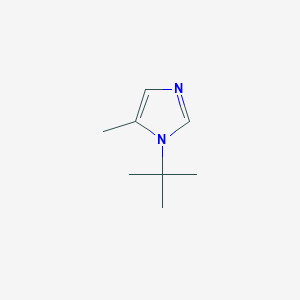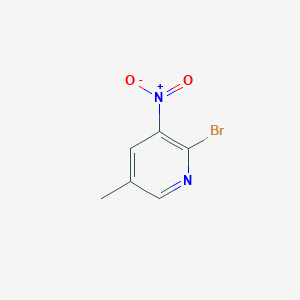
1-溴-4-壬基苯
描述
1-Bromo-4-nonylbenzene (1-Br-4-NB) is a chemical compound composed of a bromo substituent attached to a nonyl group, which is in turn attached to a benzene ring. It is a colorless liquid with a faint odor and is used in a variety of applications, including as a solvent and reagent for organic synthesis. 1-Br-4-NB is also used as a flame retardant and in the production of pharmaceuticals and other industrial chemicals.
科学研究应用
合成和药用应用
1-溴-4-壬基苯被用作各种化合物合成中间体。例如,它参与了1-溴-2,4-二硝基苯的合成,后者用于生产药用和药用代理、有机染料和电致发光材料。这种合成表现出高产率和纯度,对于药用应用(Xuan et al., 2010)至关重要。
化学反应和溶剂效应
该化合物在各种化学反应中的行为,尤其是在不同溶剂存在的情况下,具有重要意义。例如,研究已经探讨了溶剂对芳基溴化物如1-溴-4-壬基苯的锂-溴交换反应的影响。这样的研究对于理解和优化涉及该化合物的化学反应至关重要(Bailey et al., 2006)。
放射化学和金属有机合成
在放射化学中,特别是在合成无载体添加的1-溴-4-[18F]氟苯时,1-溴-4-壬基苯发挥作用。这种化合物对于使用金属有机氟苯基化合物进行18F芳基化反应至关重要,这在放射药物的开发中具有重要意义(Ermert et al., 2004)。
液晶合成
1-溴-4-壬基苯也用于合成液晶。该化合物作为导致手性液晶的反应的前体,在显示技术和光学器件领域具有潜在应用(Bertini et al., 2003)。
卤代和聚合物化学
已经进行了关于多烷基苯的卤代的研究,其中1-溴-4-壬基苯参与了混合卤代化合物的生产。这样的研究在聚合物化学领域具有相关性,因为卤代化合物在创造具有特定性质的聚合物中起着作用(Bovonsombat & Mcnelis, 1993)。
安全和危害
1-Bromo-4-nonylbenzene is associated with some safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin, it should be washed off with plenty of soap and water . If eye irritation persists, medical advice or attention should be sought .
作用机制
Mode of Action
Brominated benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1-Bromo-4-nonylbenzene . These factors could include temperature, pH, presence of other chemicals, and specific conditions within a biological system.
生化分析
Biochemical Properties
1-Bromo-4-nonylbenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form substituted benzene derivatives . The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different organic products
Cellular Effects
1-Bromo-4-nonylbenzene has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses to external stimuli. Additionally, 1-Bromo-4-nonylbenzene may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.
Molecular Mechanism
The molecular mechanism of 1-Bromo-4-nonylbenzene involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation . For instance, the bromine atom in 1-Bromo-4-nonylbenzene can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity . Additionally, the compound’s interaction with DNA or RNA may result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-nonylbenzene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Bromo-4-nonylbenzene is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Bromo-4-nonylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in cellular and systemic function . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of 1-Bromo-4-nonylbenzene may result in toxic or adverse effects, including tissue damage and impaired organ function .
Metabolic Pathways
1-Bromo-4-nonylbenzene is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and toxicity. For example, the oxidation of 1-Bromo-4-nonylbenzene by cytochrome P450 enzymes can produce reactive intermediates that may interact with cellular components, potentially leading to oxidative stress .
Transport and Distribution
The transport and distribution of 1-Bromo-4-nonylbenzene within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 1-Bromo-4-nonylbenzene may bind to specific proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
1-Bromo-4-nonylbenzene exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 1-Bromo-4-nonylbenzene may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins
属性
IUPAC Name |
1-bromo-4-nonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWOFRWEVUMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504086 | |
| Record name | 1-Bromo-4-nonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51554-94-0 | |
| Record name | 1-Bromo-4-nonylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51554-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-nonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-nonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


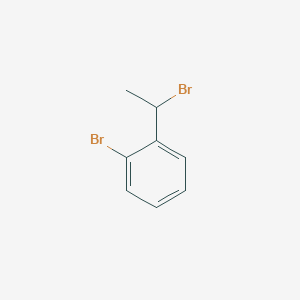
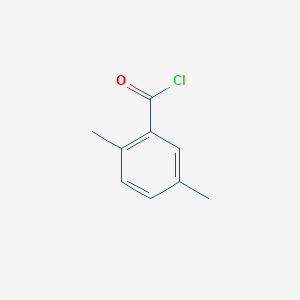
![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
